molecular formula C15H14ClN3O4S B12047744 4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide

4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide

Cat. No.: B12047744
M. Wt: 367.8 g/mol
InChI Key: KWEUFFZCMQSANZ-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide is a complex organic compound with the empirical formula C15H14ClN3O4S and a molecular weight of 367.81 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide can be compared with other similar compounds such as:

Biological Activity

The compound 4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide is a synthetic derivative with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its antibacterial properties, enzyme inhibition capabilities, and interactions with biological targets. This article provides a comprehensive overview of its biological activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chlorophenyl sulfonyl group and a hydroxylamine moiety. The molecular formula is C16H16ClN3O3SC_{16}H_{16}ClN_3O_3S, and it has notable pharmacophoric elements that contribute to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains.

Bacterial Strain Inhibition Zone (mm) Activity Level
Salmonella typhi20Strong
Bacillus subtilis18Moderate
Escherichia coli10Weak
Staphylococcus aureus12Weak

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory activity with IC50 values ranging from 1.13 µM to 6.28 µM across different analogues.
  • Urease Inhibition : It exhibited strong urease inhibitory activity, with some derivatives showing IC50 values as low as 2.14 µM, indicating a potential for treating urease-related disorders.
Enzyme IC50 (µM) Reference Compound
Acetylcholinesterase1.13 - 6.28Eserine (IC50 = 0.5 µM)
Urease2.14 - 6.28Thiourea (IC50 = 21.25 µM)

Mechanistic Studies

Docking studies have elucidated potential mechanisms of action for the compound's biological effects. For instance, it was found to interact favorably with active sites on target enzymes, suggesting that structural modifications could enhance its potency and selectivity.

Case Studies

  • Study on Antiviral Activity : A study reported that derivatives similar to this compound exhibited antiviral activity against human adenoviruses (HAdV). These compounds showed selectivity indexes greater than 100, indicating their potential as antiviral agents while minimizing cytotoxicity.
  • Pharmacokinetic Evaluations : In vivo studies indicated that certain derivatives had favorable pharmacokinetic profiles, supporting their advancement into clinical testing phases.

Properties

Molecular Formula

C15H14ClN3O4S

Molecular Weight

367.8 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N'-hydroxy-2,3-dihydro-1,4-benzoxazine-2-carboximidamide

InChI

InChI=1S/C15H14ClN3O4S/c16-10-5-7-11(8-6-10)24(21,22)19-9-14(15(17)18-20)23-13-4-2-1-3-12(13)19/h1-8,14,20H,9H2,(H2,17,18)

InChI Key

KWEUFFZCMQSANZ-UHFFFAOYSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl)/C(=N/O)/N

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=NO)N

Origin of Product

United States

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